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S-Octylglutathione

Cat. No.: B1598245
M. Wt: 419.5 g/mol
InChI Key: MJWCZWAVSJZQNL-UHFFFAOYSA-N
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Description

Contextualizing Glutathione (B108866) Conjugates in Biological Systems

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular defense. wikipedia.org One of its most vital functions is the detoxification of xenobiotics—foreign compounds such as drugs and toxins—and harmful endogenous substances. wikipedia.orgmdpi.com This is often achieved through a process called conjugation, where the thiol group (-SH) of glutathione's cysteine residue forms a covalent bond with electrophilic compounds. mdpi.comencyclopedia.pub This reaction can occur non-enzymatically but is significantly accelerated by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). mdpi.com

The resulting molecules, called glutathione S-conjugates, are typically more water-soluble and less toxic than their parent compounds. mdpi.com This increased polarity facilitates their elimination from the body. mdpi.com The formation of these conjugates is a critical step in the "mercapturic acid pathway," a major route for detoxifying a wide array of harmful substances. researchgate.net Beyond simple detoxification, glutathione conjugation can also be involved in bioactivation, where the resulting conjugate is more pharmacologically or toxicologically active than the original compound. mdpi.comresearchgate.net Furthermore, the covalent attachment of glutathione to proteins, a process known as S-glutathionylation, serves as a crucial regulatory mechanism in response to oxidative stress. encyclopedia.pub

The Significance of S-Octylglutathione within Glutathione S-Transferase Research

Within the vast field of glutathione research, this compound has emerged as an indispensable tool, primarily for its role as a potent competitive inhibitor of Glutathione S-Transferases (GSTs). medchemexpress.comnih.gov As an analog of the natural glutathione conjugate product, this compound binds to the active site of GST enzymes, effectively blocking their catalytic activity. This inhibitory property is fundamental to a wide range of research applications.

One of the key uses of this compound is in elucidating the structure and function of GSTs. Researchers have used it extensively in crystallographic studies to understand how ligands bind to the enzyme's active site. nih.govacs.orgproteopedia.org For example, crystal structures of Schistosoma japonicum GST in complex with this compound have provided detailed snapshots of the molecular interactions, revealing conformational changes that occur upon binding. acs.orgproteopedia.org These studies have shown that this compound can induce an asymmetric binding pattern within the dimeric GST enzyme, where it binds to one subunit and causes changes that may prevent binding to the second subunit. nih.govacs.org

Thermodynamic studies, often using techniques like isothermal titration calorimetry (ITC), have complemented these structural insights by quantifying the energetic forces driving the binding process. acs.orgnih.govnih.gov Research on the binding of various S-alkylglutathiones, including the octyl derivative, to GST has revealed that the affinity of these inhibitors increases with the length of the alkyl chain. nih.gov The binding of this compound is driven by both favorable enthalpy and entropy changes at physiological temperatures. nih.govacs.org

The inhibitory effect of S-alkylglutathione derivatives on GST activity is dependent on the length of the alkyl chain. Longer chains generally result in greater inhibition. This trend highlights the importance of hydrophobic interactions within the enzyme's binding site.

Table 1: Inhibition of Schistosoma japonicum GST by S-Alkylglutathione Derivatives

Compound Concentration % Inhibition
This compound 58 µM 83%
S-Hexylglutathione 58 µM 58%
S-Butylglutathione 58 µM 35%
S-Methylglutathione up to 200 µM Not detectable

Data sourced from a 2012 study on GST inhibition. plos.org

Historical Perspectives and Foundational Studies on S-Alkylglutathiones

The scientific exploration of S-alkylglutathiones predates their widespread use in GST research. Early studies focused on their synthesis and their interactions with other enzyme systems. A notable area of foundational research was the investigation of S-substituted glutathiones as inhibitors of the enzyme glyoxalase I, which is involved in detoxification of reactive aldehydes. nih.gov

In the 1970s, researchers synthesized a series of S-alkylglutathiones to probe the structure of the glyoxalase I active site. These studies demonstrated that the inhibitory potency increased as the alkyl chain was lengthened from a methyl to an n-octyl group. This finding was crucial as it suggested the presence of a significant nonpolar region on the enzyme that contributes to binding the inhibitor. This early work on enzyme-inhibitor relationships laid the groundwork for the later, more extensive use of compounds like this compound as specific probes for the hydrophobic binding sites in other enzymes, most notably the Glutathione S-Transferases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N3O6S B1598245 S-Octylglutathione

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWCZWAVSJZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Interactions and Kinetic Mechanisms of S Octylglutathione

Interaction with Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-Transferases are a superfamily of dimeric enzymes that play a central role in Phase II detoxification. plos.orgtandfonline.com They catalyze the nucleophilic conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and easier to excrete from the cell. tandfonline.comacs.orgebi.ac.uk Each subunit of a GST dimer possesses an independent catalytic site, which is composed of two main subsites: the 'G-site' that binds glutathione and the adjacent, more variable 'H-site' that accommodates the hydrophobic electrophilic substrate. ebi.ac.uk S-Octylglutathione primarily interacts with the G-site, mimicking the natural substrate.

The GST superfamily is diverse, with isozymes classified into several classes based on sequence homology, substrate specificity, and inhibitor sensitivity. parahostdis.orgresearchgate.net this compound has been shown to interact with GSTs from various classes and species.

In mammals, the most abundant and well-studied cytosolic GSTs belong to the Alpha, Mu, and Pi classes. ebi.ac.ukresearchgate.net These classes are crucial for metabolizing a wide range of xenobiotics, including drugs and carcinogens. researchgate.net Overexpression of certain GST isozymes, particularly from the Pi class, has been linked to drug resistance in cancer cells. acs.orgcellapplications.com

This compound is an effective inhibitor of isozymes across these major mammalian classes. Studies using high-performance affinity chromatography with an this compound-based ligand have successfully separated recombinant rat GSTs from the Alpha (rA1-1), Mu (rM1a-1a), and Pi (rP1-1) classes. researchgate.net This demonstrates a direct interaction between this compound and these key mammalian enzymes. Further research using fluorescence-based thermal shift assays has confirmed the interaction with human GST isozymes from the Alpha (A1-1) and Mu (M1-1) classes. plos.org The diastereomers of S-(2-octyl)glutathione have also been identified as potent inhibitors of the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (B32670) in rat liver cytosol, which contains a mixture of these GST classes. nih.gov

Parasitic organisms like the helminth worm Schistosoma japonicum, the causative agent of schistosomiasis, rely on their GSTs for detoxification and survival within their host. acs.orgproteopedia.org The Schistosoma japonicum GST (SjGST) is a primary target for the development of new anthelmintic drugs. acs.org While SjGST has unique characteristics, it shares the most sequence and structural similarity with the mammalian Mu class, though it also exhibits biochemical properties in common with the Alpha and Pi classes. acs.org

This compound is a well-characterized, potent inhibitor of SjGST. acs.orgnih.govnih.gov Extensive crystallographic and thermodynamic studies have detailed its binding to the enzyme's active site. acs.orgnih.govacs.org These analyses reveal that this compound binds to the enzyme, confirming its role as a strong competitive inhibitor. acs.orgnih.gov

The inhibitory action of this compound is rooted in its structural similarity to the enzyme's natural substrate, glutathione.

This compound functions as a competitive inhibitor of Glutathione S-Transferases. acs.orgmedchemexpress.commedchemexpress.eu As a glutathione analogue, it directly competes with GSH for binding at the G-site within the enzyme's active site. nih.gov By occupying this site, it prevents the binding and subsequent catalytic activation of glutathione, thereby halting the conjugation reaction with the electrophilic substrate at the H-site. The binding of this compound to SjGST has been extensively studied, with crystal structures confirming its placement in the active site, physically blocking the substrate glutathione. acs.orgnih.govwikigenes.org

The inhibitory potency of S-alkylglutathione derivatives against GSTs is highly dependent on the length of the S-linked alkyl chain. Research consistently shows that a longer alkyl chain leads to stronger inhibition.

Calorimetric studies on SjGST have demonstrated that the binding affinity of S-alkylglutathione inhibitors increases with the number of methylene (B1212753) groups in the hydrocarbon chain. nih.gov This trend is clearly quantified in inhibition assays. For SjGST, this compound (with an eight-carbon chain) is a significantly more potent inhibitor than derivatives with shorter chains. plos.org This dependency is also reflected in the molecule's ability to stabilize the enzyme against thermal denaturation, where a stronger inhibitor provides greater stabilization. plos.org

The table below, based on data from studies on SjGST, illustrates the direct correlation between the length of the alkyl chain in S-alkylglutathione derivatives and their inhibitory effect. plos.org

CompoundAlkyl Chain LengthInhibition of SjGST (at 58 µM)Thermal Shift (ΔTm in °C at ~100 µM)
S-Methylglutathione 1Not Detectable~1.5
S-Butylglutathione 435%~4.0
S-Hexylglutathione 658%~6.5
This compound 883%~8.0

This table presents data on the inhibition of Schistosoma japonicum Glutathione S-Transferase (SjGST) by various S-alkylglutathione derivatives, showing that inhibitory potency and thermal stabilization of the enzyme increase with the length of the alkyl chain. plos.org

Competitive Inhibition with Respect to Glutathione (GSH)

Kinetic Parameters of this compound Binding to GSTs

The binding affinity and inhibitory potency of this compound against GSTs are quantified by its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50).

The dissociation constant (Kd) measures the affinity of this compound for a GST enzyme. A lower Kd value signifies a higher binding affinity. pharmacologycanada.org Isothermal Titration Calorimetry (ITC) is a common method used to determine the Kd of ligand-enzyme interactions. medchemexpress.com

A study utilizing ITC determined the thermodynamic parameters for this compound binding to Schistosoma japonicum GST (SjGST). medchemexpress.com

Table 1: Dissociation Constant (Kd) for this compound Binding to SjGST

Enzyme Ligand Method Kd (µM)

Data sourced from a 2017 study on thermal shift as an entropy-driven effect. medchemexpress.com

The IC50 value represents the concentration of this compound required to inhibit 50% of the GST enzyme's activity. While it is a common measure of inhibitor potency, obtaining a precise IC50 value for S-alkyl glutathione derivatives can be challenging.

In one study, the limited solubility of S-alkyl glutathiones, including this compound, prevented the determination of exact IC50 values because inhibitory saturation could not be reached. plos.org Instead, the percentage of inhibition at a fixed concentration was used to demonstrate its potency. The inhibitory activity of S-alkyl glutathione derivatives was found to be dependent on the length of the alkyl chain, with longer chains showing greater inhibition. plos.org

Table 2: Inhibition of SjGST by S-Alkyl Glutathione Derivatives

Compound Concentration (µM) % Inhibition
This compound 58 83%
S-Hexylglutathione 58 58%
S-Butylglutathione 58 35%

Data sourced from a 2012 study on differential scanning fluorometry. plos.org

Dissociation Constants (K<sub>d</sub>)

Thermodynamics and Stoichiometry of this compound Binding

The binding of this compound to GSTs is governed by thermodynamic principles, including changes in enthalpy and entropy, which dictate the spontaneity and nature of the interaction.

The binding of this compound to a mutant of Schistosoma japonicum GST where tyrosine at position 7 is replaced by phenylalanine (SjGST(Y7F)) has been characterized through isothermal titration calorimetry. medchemexpress.eupharmacologycanada.org These studies reveal that the binding process is driven by both favorable enthalpic (ΔH) and entropic (ΔS) contributions at temperatures below 30°C. medchemexpress.eupharmacologycanada.orgnih.gov The change in Gibbs free energy (ΔG), which determines the spontaneity of the reaction, is influenced by both the change in enthalpy (ΔH) and the change in entropy (ΔS). niph.go.jp

In experiments with wild-type S. japonicum GST, the binding of this compound caused the enthalpy of melting to remain constant across different ligand concentrations, while the entropy of melting decreased as the ligand concentration increased. medchemexpress.com

Crystallographic and thermodynamic analyses have been employed to determine the stoichiometry of this compound binding to GSTs. medchemexpress.eupharmacologycanada.org For the SjGST(Y7F) mutant, which exists as a dimer, the binding stoichiometry is one molecule of this compound per enzyme dimer. medchemexpress.eupharmacologycanada.orgnih.gov This is notably different from shorter S-alkyl glutathione derivatives, which bind with a stoichiometry of two molecules per mutant dimer. medchemexpress.eupharmacologycanada.orgnih.gov

The binding of this compound to the A subunit of the dimer induces conformational changes that are thought to prevent a second molecule from binding to the B subunit, resulting in this asymmetric binding. medchemexpress.eupharmacologycanada.org

Table 3: Thermodynamic and Stoichiometric Parameters for this compound Binding to SjGST

Parameter Value
Stoichiometry (n) 1:1 (this compound:SjGST(Y7F) dimer)

Data sourced from crystallographic and thermodynamic analyses. medchemexpress.eupharmacologycanada.org

Temperature has a significant effect on the thermodynamic parameters of ligand binding. niph.go.jp For the interaction between this compound and the SjGST(Y7F) mutant, the binding is both enthalpically and entropically favorable at temperatures below 30°C. medchemexpress.eupharmacologycanada.orgnih.gov

Studies on the binding of the parent molecule, glutathione (GSH), to wild-type SjGST over a temperature range of 15-30°C provide further insight. plos.org In this case, while the Gibbs free energy (ΔG°) remains relatively constant, the enthalpic (ΔH°) and entropic (ΔS°) contributions show a strong temperature dependence. plos.org As the temperature increases, the entropic contribution to the binding of GSH becomes progressively less favorable, reaching zero at approximately 24.3°C before becoming unfavorable at higher temperatures. plos.org Concurrently, the enthalpic contribution becomes increasingly favorable, a phenomenon known as enthalpy-entropy compensation. plos.org This temperature-dependent behavior highlights the complex interplay of forces driving the binding process. plos.orgniph.go.jp

Determination of Binding Stoichiometry in Enzyme-Ligand Complexes

Conformational Dynamics and Structural Alterations Induced by this compound Binding

The interaction of this compound with Glutathione S-Transferases (GSTs) is a subject of detailed study, revealing significant insights into the enzyme's flexibility and the structural changes that accommodate ligand binding. GSTs are typically dimeric enzymes, with each subunit possessing an active site. beta-sheet.org These active sites are composed of two main subsites: the G-site, which is highly selective for glutathione (GSH), and the adjacent H-site, a more variable, hydrophobic pocket that binds the electrophilic substrate. plos.orgnih.gov this compound, as a conjugate of GSH and an octyl chain, occupies both sites, making it a potent competitive inhibitor and a valuable tool for studying ligand-induced conformational changes. plos.orgdrugbank.com

The binding of this compound induces notable thermal stabilization in GSTs. beta-sheet.orgplos.org Differential scanning fluorometry has shown that the melting temperature (Tm) of the enzyme increases in the presence of S-alkylglutathione derivatives. beta-sheet.orgplos.org The degree of this stabilization correlates with the length of the alkyl chain, with this compound providing the most significant increase in thermal stability compared to derivatives with shorter chains like methyl, butyl, or hexyl groups. beta-sheet.orgplos.org This enhanced stability points to significant conformational changes and favorable interactions upon the binding of the S-octyl moiety within the enzyme's hydrophobic H-site. plos.org

Asymmetric Binding and Ligand-Induced Conformational Changes in Dimeric GSTs

A key feature of this compound's interaction with certain dimeric GSTs is the induction of asymmetry upon binding. acs.orgnih.gov Crystallographic studies on a mutant of Schistosoma japonicum GST (SjGST), specifically the Tyr7 to Phe mutant [SjGST(Y7F)], have provided a detailed picture of this phenomenon. acs.orgnih.govproteopedia.org While the enzyme typically binds two molecules of smaller ligands, such as glutathione or its shorter S-alkyl derivatives, it binds only one molecule of this compound per dimer. acs.orgnih.gov

This 1:1 binding stoichiometry is a direct consequence of ligand-induced conformational changes. acs.orgnih.gov The binding of a single this compound molecule into the active site of one subunit (subunit A) of the dimer triggers significant structural alterations. acs.orgnih.gov These changes are then transmitted to the second subunit (subunit B), rendering its active site unable to bind another this compound molecule. acs.orgnih.gov This asymmetric binding is reflected in the crystal structure, which shows a lower symmetry space group for the this compound-bound complex compared to the glutathione-bound form. acs.orgproteopedia.org

Table 1: Binding Stoichiometry of S-Alkylglutathione Derivatives to SjGST(Y7F) Dimer
LigandBinding Stoichiometry (Molecules per Dimer)Reference
This compound1 acs.orgnih.gov
Shorter Alkyl-Glutathione Derivatives2 acs.orgnih.gov
Glutathione (GSH)2 acs.orgproteopedia.org

Active Site Remodeling and Allosteric Effects

The binding of this compound serves as a clear example of how a ligand can remodel the active site of a GST and induce allosteric effects that propagate across the dimer interface. The process begins with the glutathione portion of the molecule settling into the conserved G-site, while the hydrophobic octyl chain extends into the H-site. plos.org The accommodation of this relatively long and bulky alkyl group within the H-site is the primary driver of the observed conformational changes. acs.org

In the case of the SjGST(Y7F) mutant, the binding in subunit A causes structural rearrangements that are communicated to subunit B, leading to a loss of binding affinity in the second active site. acs.orgnih.gov This inter-subunit communication is a form of allosteric regulation, where binding at one site influences the properties of a distant site on the same enzyme complex. While classic allostery often involves a separate regulatory site, in this instance, the allosteric effect is communicated between the two identical active sites of the homodimer. ucl.ac.uk This negative cooperativity ensures that only one active site is occupied by the bulky inhibitor at a time. acs.orgnih.gov

Roles in Cellular Detoxification and Metabolic Modulation

S-Octylglutathione as a Modulator of Xenobiotic Biotransformation

The biotransformation of xenobiotics is a critical defense mechanism in most organisms, typically divided into Phase I and Phase II reactions. Phase II reactions involve the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate excretion. upol.cz this compound primarily influences this stage.

This compound is well-established as a competitive inhibitor of Glutathione (B108866) S-transferases (GSTs). targetmol.comwikigenes.org GSTs are a major family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, rendering them less toxic and more easily eliminated. upol.czacs.org By competing with the natural substrate, GSH, this compound effectively blocks the catalytic activity of GSTs. wikigenes.orgplos.org

Research on canine erythrocytes demonstrated that while this compound inhibits GST activity, it has no effect on other related enzymes like glutathione reductase (GR) or glutathione peroxidase (GSH-Px). nih.gov This specificity makes it a valuable tool for isolating and studying the function of GSTs in cellular processes. The inhibitory effect of this compound on GST is dependent on the length of its alkyl chain, with longer chains showing greater potency. plos.org

Table 1: Inhibitory Profile of this compound on Key Detoxification Enzymes

EnzymeEnzyme ClassEffect of this compoundMechanism/NoteReference
Glutathione S-transferase (GST)Phase II DetoxificationInhibitionActs as a competitive inhibitor, competing with the natural substrate, glutathione (GSH). targetmol.comwikigenes.orgplos.org targetmol.comwikigenes.orgplos.orgnih.gov
Glutathione Reductase (GR)Redox CycleNo EffectObserved in studies on canine erythrocytes. nih.gov nih.gov
Glutathione Peroxidase (GSH-Px)Redox Cycle / DetoxificationNo Effect (on the primary enzyme)Observed in studies on canine erythrocytes. nih.gov However, it can inhibit the peroxidase activity of certain GST isozymes. nih.gov nih.govnih.gov

The inhibitory action of this compound on GST has been demonstrated in studies involving specific xenobiotics.

Vinyl Carbamate Epoxide (VCO): VCO is believed to be the ultimate carcinogenic metabolite of ethyl carbamate. nih.gov Its detoxification can occur through conjugation with GSH, a reaction catalyzed by GSTs. nih.govresearchgate.net In a study using mouse liver cytosol, the detoxification of VCO was inhibited by the addition of this compound. nih.govresearchgate.net This finding confirms that the detoxification process is dependent on GST activity and that this compound can effectively modulate the metabolism of this specific carcinogen by blocking the enzymatic conjugation step. nih.gov

Hexanitrohexaazaisowurtzitane (B163516) (CL-20): CL-20 is a high-energy explosive compound. science.govuqam.ca Studies on its biotransformation in vitro by liver enzymes from Japanese quail and rabbits showed that its degradation was significantly inhibited by this compound (by 80%). wikigenes.orgnih.gov This strong inhibition suggests that GST is a key enzyme responsible for the initial step in the metabolism of CL-20. nih.gov The degradation of CL-20 by GST was accompanied by the consumption of GSH and the formation of nitrite. nih.gov

Table 2: Modulation of Specific Xenobiotic Metabolism by this compound

XenobioticMetabolic Process AffectedObserved Effect of this compoundImplicationReference
Vinyl Carbamate Epoxide (VCO)GST-catalyzed detoxification via conjugation with GSH.Relieved the inhibition of ethenoadenosine formation, indicating a block in the detoxification pathway.Confirms the role of GST in detoxifying VCO and this compound's function as a potent inhibitor of this process. nih.govresearchgate.netresearchgate.net
Hexanitrohexaazaisowurtzitane (CL-20)Hepatic biotransformation.Inhibited in vitro degradation by 80%.Strongly suggests that GST-mediated conjugation is a primary initial step in the metabolism and degradation of CL-20. wikigenes.orgnih.gov

Inhibition of Phase II Detoxification Enzymes

Influence on Endogenous Metabolic Pathways

Beyond its role in xenobiotic metabolism, this compound can also influence the body's internal metabolic systems, primarily those linked to glutathione.

The glutathione redox cycle is crucial for maintaining cellular redox homeostasis. researchgate.net It involves the continuous cycling between the reduced form of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). wikipedia.org The enzyme glutathione reductase (GR) is responsible for regenerating GSH from GSSG, using NADPH as a cofactor. wikipedia.org GSH is then used by enzymes like glutathione peroxidase (GSH-Px) to neutralize reactive oxygen species. researchgate.net

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. wikipedia.org The glutathione system, including GSTs, is a cornerstone of this defense network. scielo.brnih.gov

A study on isolated rat liver nuclei demonstrated that GSH provides protection against lipid peroxidation. nih.gov This protective effect was nullified when the nuclei were exposed to this compound. nih.gov The reason for this is that this compound completely inhibited the nuclear GST activity, which was shown to possess glutathione peroxidase activity capable of reducing lipid hydroperoxides. nih.gov By inhibiting this specific GST isozyme, this compound directly compromises a cellular defense mechanism against oxidative damage, thereby modulating the oxidative stress response. nih.govebi.ac.uk

Interplay with the Glutathione Redox Cycle

Distinction from Other S-Substituted Glutathione Conjugates in Metabolism

This compound belongs to a class of S-substituted glutathione compounds, but it is distinct from naturally formed glutathione S-conjugates in its metabolic role and interaction with enzymes. While typical glutathione S-conjugates are the products of GST-catalyzed detoxification and are subsequently metabolized through the mercapturic acid pathway for excretion, nih.govresearchgate.nettandfonline.com this compound functions primarily as an inhibitor of this process.

The distinction is also evident when comparing this compound to other S-alkylglutathione derivatives.

Affinity and Inhibition: The inhibitory potency of S-alkylglutathiones against GST is dependent on the length of the alkyl chain. plos.org Isothermal titration calorimetry studies revealed that the binding affinity to GST increases with the number of methylene (B1212753) groups in the side chain. nih.gov Consequently, this compound is a more potent inhibitor than its shorter-chain counterparts like S-hexylglutathione or S-butylglutathione. plos.org

Binding Stoichiometry: There is also a difference in how these molecules bind to the GST enzyme. Structural analysis of a mutant Schistosoma japonicum GST showed that this compound binds asymmetrically, with only one molecule binding per enzyme dimer. acs.orgnih.gov In contrast, shorter alkyl derivatives bind with a stoichiometry of two molecules per dimer. acs.org This unique binding mode, accompanied by conformational changes in the enzyme, contributes to its distinct inhibitory profile. acs.orgnih.gov

Table 3: Comparison of this compound with Shorter-Chain S-Alkylglutathione Derivatives

PropertyThis compoundShorter-Chain Analogues (e.g., S-Butyl, S-Hexyl)Reference
GST Inhibition High PotencyLower Potency (potency decreases with shorter chain length) plos.org
Binding Affinity to GST HigherLower (affinity increases with chain length) nih.gov
Binding Stoichiometry (to SjGST mutant) 1 molecule per enzyme dimer2 molecules per enzyme dimer acs.orgnih.gov

Compound Reference Table

Advanced Methodological Applications of S Octylglutathione in Biochemical and Biophysical Research

Application in Binding and Interaction Studies

The interaction of S-Octylglutathione with proteins, particularly GSTs, has been extensively studied using several biophysical techniques. These methods provide quantitative data on binding affinity, thermodynamics, and the influence of ligand binding on protein stability.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. news-medical.net The method directly measures the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. harvard.edutainstruments.com

In the study of Glutathione (B108866) S-transferases, ITC has been employed to characterize the binding of this compound to a tyrosine-to-phenylalanine mutant of GST from Schistosoma japonicum (SjGST Y7F). acs.orgnih.gov Research has shown that the binding of S-octyl-GSH to this mutant is both enthalpically and entropically driven at temperatures below 30°C. acs.orgnih.gov The stoichiometry of this interaction was determined to be one molecule of this compound per enzyme dimer, which contrasts with shorter S-alkylglutathione derivatives that bind with a stoichiometry of two molecules per dimer. acs.orgnih.gov This suggests a unique binding mode for this compound, likely involving significant conformational changes. acs.orgnih.gov

Table 1: Thermodynamic Parameters for this compound Binding to SjGST(Y7F)

This table summarizes the thermodynamic data obtained from ITC experiments, illustrating the energetic forces driving the interaction between this compound and the mutant GST enzyme.

ParameterDescriptionFinding
Driving Force The primary thermodynamic factors responsible for the binding event.Binding is both enthalpically (ΔH) and entropically (ΔS) driven at temperatures below 30°C. acs.orgnih.gov
Stoichiometry (n) The ratio of ligand molecules to protein molecules in the complex.1 molecule of this compound binds per dimer of the SjGST(Y7F) mutant. acs.orgnih.gov

Differential Scanning Fluorometry (DSF), also known as Fluorescent Thermal Shift Assay (FTSA) or ThermoFluor, is a high-throughput technique used to assess protein thermal stability. sygnaturediscovery.commalvernpanalytical.com The method monitors the unfolding of a protein in response to increasing temperature by using an environmentally sensitive fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.govdomainex.co.uk Ligand binding typically stabilizes the protein structure, resulting in an increase in the melting temperature (Tm). unchainedlabs.cominnovationforever.com

This compound has been used as a model inhibitor in DSF studies to investigate ligand-induced stabilization of GSTs. nih.govplos.org These studies have demonstrated that S-alkylglutathione derivatives, including this compound, cause a concentration-dependent increase in the Tm of Schistosoma japonicum GST (SjGST). nih.govplos.org The magnitude of this thermal stabilization correlates with the length of the alkyl chain, with this compound providing the most significant stabilizing effect among the tested derivatives. nih.govplos.org This stabilization effect also corresponds well with the compound's inhibitory activity. plos.org

Table 2: Research Findings from DSF/FTSA Studies with S-Alkylglutathione Derivatives

This table presents a summary of findings from DSF/FTSA experiments, highlighting the structure-activity relationship for the stabilization and inhibition of SjGST.

CompoundRelative Thermal StabilizationEnzyme Inhibition (at 58 µM)
This compound Highest83% plos.org
S-Hexylglutathione High58% plos.org
S-Butylglutathione Moderate35% plos.org
S-Methylglutathione LowestNo detectable inhibition plos.org

Fluorescence spectroscopy is another technique utilized to characterize ligand binding. mdpi.com Changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding can provide information about the binding process and conformational changes. acs.orgnih.gov

In conjunction with ITC and crystallography, fluorescence spectroscopy has been used to further detail the binding process of this compound to the SjGST(Y7F) mutant. acs.orgnih.gov These combined biophysical methods allow for a comprehensive characterization of the ligand-binding event, corroborating findings across different experimental approaches to build a robust model of the interaction. nih.gov

Differential Scanning Fluorometry (DSF) / Fluorescent Thermal Shift Assays (FTSA) for Ligand-Induced Protein Stabilization

Utility in Structural Biology

This compound's ability to form stable complexes with enzymes makes it a valuable ligand for structural biology studies, particularly X-ray crystallography. These studies provide atomic-level details of the binding interaction.

X-ray crystallography has been successfully used to determine the three-dimensional structure of the complex formed between this compound and the Tyr 7 to Phe mutant of SjGST. acs.orgnih.govx-mol.com The resulting high-resolution structural data provide a detailed view of how the inhibitor binds within the enzyme's active site. acs.orgnih.gov The structure of the SjGST(Y7F)·S-octyl-GSH complex was solved and compared to the enzyme bound with the natural substrate, glutathione (GSH). acs.org

The crystal structure of the SjGST(Y7F)·S-octyl-GSH complex revealed significant insights into the enzyme's architecture and binding mechanism. acs.orgnih.gov A key finding was the asymmetric binding of this compound within the dimeric enzyme. acs.orgnih.gov Only one subunit (the A subunit) of the dimer was occupied by the inhibitor, while the other (the B subunit) remained unbound. acs.org

This asymmetric binding is accompanied by distinct conformational changes in the A subunit, which are believed to be responsible for the lack of binding in the B subunit. acs.orgnih.gov This observation contrasts with the binding of the natural substrate, GSH, which binds symmetrically to both subunits without inducing major structural changes. acs.org The asymmetry induced by this compound is also reflected in the crystal's space group, which has a lower symmetry compared to the GSH-bound form. acs.orgnih.gov These structural insights, made possible by the use of this compound, are crucial for understanding the dynamic nature of the GST active site and the mechanism of inhibition.

Physiological and Pathological Implications of S Octylglutathione Research

Research in Model Organisms and Cell Systems

S-Octylglutathione has emerged as a critical chemical compound in biomedical research, offering insights into a variety of physiological and pathological processes. Its utility spans across different model systems, from isolated cells to whole organisms, providing a platform to dissect complex biological mechanisms.

In vitro Studies (e.g., Lung Slice Models, Hepatocytes, Cancer Cell Lines, Human Keratinocytes)

The application of this compound in in vitro studies has been extensive, yielding significant data on cellular functions and responses.

Lung Slice Models: Precision-cut lung slices (PCLS) offer a unique ex vivo system that preserves the complex architecture of the lung. scireq.comresearchgate.net This model bridges the gap between simplistic cell cultures and complex in vivo studies, allowing for controlled experiments on intact lung tissue. scireq.com In this context, this compound can be used to investigate the metabolic pathways within the lung, particularly the role of glutathione (B108866) S-transferases (GSTs) in detoxifying inhaled xenobiotics. The use of PCLS allows for the study of cellular responses, structural changes, and tissue-specific reactions in a setting that closely mimics in vivo conditions. scireq.comanabios.com

Hepatocytes: Cultured human hepatocytes are a cornerstone for in vitro metabolism and toxicity studies, as the liver is the primary site of drug metabolism. upcyte.comkoreamed.org this compound is employed in hepatocyte cultures to study the activity of GSTs and transport proteins involved in the detoxification of various compounds. nih.gov These studies help in understanding the biotransformation of xenobiotics and the mechanisms of drug-induced liver injury. europa.eucas.cz Both primary hepatocytes and immortalized cell lines like HepG2 are utilized for these investigations. cas.czmdpi.com

Cancer Cell Lines: A multitude of cancer cell lines are used in research to understand tumor biology and develop new therapies. synthego.comresearchgate.net this compound serves as a tool to probe the role of GSTs in cancer cell proliferation, apoptosis, and drug resistance. archivesofmedicalscience.com For example, studies in lung cancer cell lines have used this compound to investigate mechanisms of resistance to chemotherapy. synthego.com The compound's ability to modulate GST activity makes it valuable for exploring strategies to sensitize cancer cells to treatment.

Human Keratinocytes: Human keratinocyte cell lines, such as HaCaT, are crucial for dermatological and toxicological research. biocompare.commdpi.commedicineinevolution.ro In these models, this compound is used to study the skin's response to various stimuli, including detergents and other chemicals that can cause irritant contact dermatitis. nih.gov Research has shown that such compounds can have both toxic and stimulatory effects on keratinocytes, potentially leading to the release of inflammatory cytokines. nih.govresearchgate.net

Interactive Data Table: In Vitro Models Utilizing this compound

Model System Cell/Tissue Type Key Research Application
Lung Slice Models Precision-Cut Lung Slices (PCLS) Studying xenobiotic metabolism and lung physiology. scireq.comresearchgate.net
Hepatocytes Primary Hepatocytes, HepG2 Investigating drug metabolism and hepatotoxicity. upcyte.comnih.govmdpi.com
Cancer Cell Lines Various (e.g., Lung, Breast) Probing drug resistance and cancer cell biology. synthego.comresearchgate.net
Human Keratinocytes HaCaT cells, Primary Keratinocytes Assessing skin irritation and toxicity pathways. biocompare.commedicineinevolution.ronih.gov

In vivo Contexts Investigated

While in vitro studies provide controlled environments, in vivo research is essential to understand the systemic effects of compounds. The use of this compound analogues in animal models has provided insights into their metabolic fate and biological activity within a whole organism. niph.go.jp These studies often involve administering the compound and then analyzing its distribution and transformation in various tissues, which helps to correlate the findings from cell-based assays with the physiological reality in a living system. niph.go.jpgoogle.com

This compound as a Probe for Understanding Disease States

The unique properties of this compound make it a valuable molecular probe for investigating the underlying mechanisms of various diseases.

Role in Investigating Drug Resistance Mechanisms

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and this compound has been instrumental in elucidating some of the underlying mechanisms. researchgate.net It is a known inhibitor of glutathione S-transferases (GSTs), a family of enzymes that can detoxify a broad range of anticancer drugs by conjugating them with glutathione. nih.gov Overexpression of certain GST isozymes is frequently observed in drug-resistant tumor cells. nih.gov By inhibiting GSTs, this compound can help to reverse this resistance, making it a valuable tool for studying the contribution of these enzymes to the MDR phenotype. sygnaturediscovery.com Furthermore, this compound is also a substrate for certain ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 1 (MRP1/ABCC1), which actively pump drugs out of cancer cells. researchgate.net This allows researchers to study the transport kinetics and substrate specificity of these efflux pumps, which are key players in drug resistance. researchgate.netnih.govdovepress.com

Contributions to Understanding Xenobiotic Toxicity

This compound plays a significant role in advancing our understanding of how foreign compounds (xenobiotics) are processed in the body and why they can sometimes be toxic. The mercapturic acid pathway is a major route for the detoxification of electrophilic xenobiotics, involving their conjugation with glutathione, a reaction catalyzed by GSTs. tandfonline.comlkouniv.ac.in this compound serves as a model for these glutathione S-conjugates, allowing for detailed investigation of their subsequent metabolism and transport. dntb.gov.ua

In some cases, the conjugation of a xenobiotic with glutathione can lead to the formation of a more reactive and toxic metabolite, a process known as bioactivation. Studies with compounds structurally related to this compound have been crucial in demonstrating this phenomenon. For example, the glutathione conjugate of 1,2-dibromoethane (B42909) is a potent mutagen, and its formation is a key step in the toxicity of this compound. Understanding these pathways is critical for predicting and preventing the toxicity of new chemicals and drugs. inflibnet.ac.in

Potential as a Molecular Tool in Cancer Research

The utility of this compound in cancer research extends beyond the study of drug resistance. As a modulator of GST activity, it serves as a valuable molecular tool to investigate the multifaceted roles of these enzymes in cancer biology. crownbio.combiocompare.com For instance, the hypermethylation of the GSTP1 gene, leading to its silencing, is one of the most common genetic alterations in prostate cancer, making it a promising biomarker for diagnosis. nih.gov

Furthermore, by inhibiting GSTs, this compound can be used to explore the downstream consequences of this inhibition on cellular signaling pathways and redox homeostasis, both of which are often dysregulated in cancer cells. biocompare.com This can help to identify new therapeutic targets and strategies for cancer treatment. The development of novel molecular tools and techniques continues to enhance the power of cancer research, enabling a deeper understanding of tumor biology at the single-cell level. worldwidecancerresearch.orgludwigcancerresearch.org

Interactive Data Table: Research Applications of this compound in Disease States

Research Area Application of this compound Key Findings
Drug Resistance GST inhibitor and ABC transporter substrate Elucidation of the role of GSTs and MRP1 in multidrug resistance. nih.govsygnaturediscovery.com
Xenobiotic Toxicity Model glutathione S-conjugate Understanding of the mercapturic acid pathway and bioactivation of xenobiotics. tandfonline.com
Cancer Research Probe for GST function and biomarker studies Identification of GSTP1 hypermethylation as a prostate cancer biomarker. biocompare.comnih.gov

Considerations for Therapeutic Design and Development

The unique interaction of this compound with key enzymatic systems has positioned it as a valuable molecule in the field of therapeutic design. Its properties as both a potent inhibitor of Glutathione S-Transferases (GSTs) and a modulator of glutathione-related pathways offer significant insights for the development of novel drugs. Researchers are exploring its potential as a structural template for creating targeted therapies and as a tool to influence the delicate balance of glutathione within cells for therapeutic benefit.

This compound as a Scaffold for Rational Drug Design targeting GSTs

Rational drug design is a process that involves creating molecules specifically designed to bind to a target, such as a protein or nucleic acid, to elicit a therapeutic biological response. azolifesciences.com A key strategy within this field is scaffold-based design, where a core molecular structure, or scaffold, known to have activity at a specific target is used as the foundation for developing new, more potent, and selective compounds. biosolveit.de this compound serves as an exemplary scaffold for designing inhibitors that target Glutathione S-Transferases (GSTs), a superfamily of enzymes crucial for detoxification processes.

The structure of this compound, which is an analogue of glutathione (GSH), allows it to be recognized by the active site of GSTs. science.gov This recognition and subsequent inhibition of the enzyme make it a valuable starting point for medicinal chemists. The design process often involves retaining the core features of the scaffold responsible for binding to the target while modifying other parts of the molecule to improve properties like specificity and efficacy. biosolveit.de

Research has demonstrated the utility of this compound in studying GSTs. For instance, this compound-agarose is used in affinity chromatography to purify GST enzymes, highlighting the specific interaction between this compound and the enzyme. researchgate.net Furthermore, studies have shown that this compound can effectively inhibit the biotransformation of certain compounds by GSTs. In one study, the degradation of the explosive hexanitrohexaazaisowurtzitane (B163516) (CL-20) by liver cytosolic enzymes was significantly inhibited by this compound, pointing to the involvement of GSTs in the process. science.gov

The table below summarizes findings related to the inhibitory action of this compound, underscoring its role as a tool and scaffold in GST-focused research.

Study Focus Enzyme System Key Finding Implication for Drug Design
Biotransformation of CL-20 science.govHepatic Glutathione-S-Transferase (GST)This compound inhibited the degradation of CL-20 by 80%.Demonstrates the potent inhibitory effect of this compound on GST activity, validating its use as a reference compound for developing new GST inhibitors.
Purification of GSTs researchgate.netGlutathione S-Transferase (GST)This compound-agarose is used for the purification of GST enzymes.The specific binding interaction confirms that the this compound structure effectively targets the active site of GSTs, making it a suitable scaffold.

By using this compound as a template, scientists can employ computational and synthetic chemistry techniques to design novel molecules that may offer enhanced therapeutic potential for conditions where GST activity is dysregulated, such as in cancer or in modulating drug resistance. nih.govvt.edu

Modulation of Glutathione Homeostasis for Therapeutic Intervention

Glutathione (GSH) is a vital antioxidant and a key player in maintaining the cellular redox balance. nih.gov The maintenance of glutathione homeostasis—the balance between its synthesis, recycling, and utilization—is critical for cell physiology, and its disruption is linked to numerous diseases. nih.govmdpi.commdpi.com Therapeutic strategies that aim to modulate this balance are of significant interest for treating a range of pathologies. nih.govmdpi.com

Therapeutic interventions targeting glutathione homeostasis can be categorized into several domains, as outlined in the table below.

Therapeutic Strategy Mechanism of Action Relevance of GST Inhibition
Promoting GSH Supply & Synthesis mdpi.comIncreasing the availability of GSH precursors or boosting the activity of enzymes involved in its synthesis. nih.govBy slowing the consumption of GSH, GST inhibitors can complement strategies aimed at increasing GSH supply.
Enhancing GSH Recycling mdpi.comPromoting the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH). mdpi.comReducing the GSH conjugation load on the cell may indirectly support recycling pathways by preserving the overall GSH pool.
Mitigating Glycation/Oxidative Stress mdpi.comDirectly neutralizing reactive species or preventing their formation.Preserving intracellular GSH levels through GST inhibition enhances the cell's capacity to handle oxidative and other stresses.

The modulation of GST activity by inhibitors developed from scaffolds like this compound represents a targeted approach to influence glutathione homeostasis. In conditions characterized by excessive GSH depletion due to high toxicant load or oxidative stress, inhibiting GSTs could theoretically preserve the cellular GSH pool, thereby bolstering the cell's antioxidant defenses. mdpi.com This approach is particularly relevant in contexts where enhancing cellular resistance to toxins or oxidative damage is therapeutically desirable.

Future Directions and Emerging Research Avenues

Comprehensive Functional Proteomics and Metabolomics of S-Octylglutathione Interactions

Future research will increasingly focus on a holistic understanding of how this compound interacts with the cellular machinery. Functional proteomics and metabolomics are at the forefront of this endeavor, offering powerful tools to map the molecular landscape influenced by this compound.

Functional Proteomics: The primary goal of functional proteomics in this context is to identify the full spectrum of proteins that bind to this compound, not just the well-characterized Glutathione (B108866) S-Transferases (GSTs). nih.govnih.govnih.gov Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) can utilize immobilized this compound as bait to capture interacting proteins from cell lysates. nih.govembopress.org These interacting partners, or "interactomes," can reveal novel functions of this compound beyond its role as a GST inhibitor. Furthermore, techniques like native mass spectrometry can elucidate the stoichiometry and dynamics of these protein-ligand interactions in a more physiologically relevant state. rsc.orgrsc.org

Metabolomics: Untargeted and targeted metabolomics approaches are crucial for identifying the metabolic fate of this compound and its downstream effects on cellular metabolism. mpg.demdpi.com By exposing cells or organisms to this compound and analyzing the subsequent changes in the metabolome, researchers can identify novel metabolites and perturbed metabolic pathways. metabolomicsworkbench.orgnih.gov This can provide insights into its degradation, transport, and influence on central carbon metabolism, lipid metabolism, and redox balance. For instance, studies on related compounds like S-D-lactoylglutathione have suggested roles as a reservoir for mitochondrial reduced glutathione and as an energy currency, pointing to possibilities for this compound's metabolic impact.

A comparative table of potential proteomics and metabolomics approaches is presented below:

Approach Technique Objective for this compound Research Potential Findings
Functional ProteomicsAffinity Purification-Mass Spectrometry (AP-MS)Identify the this compound interactome.Novel binding proteins, enzymes, and regulatory proteins.
Native Mass SpectrometryCharacterize the stoichiometry and stability of this compound-protein complexes.Insights into the assembly and dynamics of interaction partners.
Proximity Ligation Assays (PLA)Validate and visualize this compound-protein interactions within intact cells.Cellular localization of interactions and formation of signaling complexes.
MetabolomicsUntargeted LC-MS/MSProfile global metabolic changes induced by this compound.Discovery of novel metabolites and affected metabolic pathways.
Targeted MetabolomicsQuantify specific metabolites related to this compound metabolism and GST pathways.Precise measurement of substrate depletion, product formation, and pathway flux.
Isotope TracingTrace the metabolic fate of labeled this compound.Elucidation of degradation pathways and incorporation into other molecules.

Advanced Computational Modeling and Simulation of Enzyme-Ligand Dynamics

Computational methods are becoming indispensable for dissecting the molecular intricacies of enzyme-ligand interactions at an atomic level. acs.org For this compound, advanced computational modeling can provide predictive insights that are often difficult to obtain through experimental methods alone.

Detailed structural and thermodynamic analyses of this compound binding to enzymes like the Tyr 7 to Phe mutant of Schistosoma japonicum GST (SjGST(Y7F)) have provided a solid foundation for computational studies. acs.orgnih.gov These studies revealed an asymmetric binding of this compound to the dimeric enzyme, with a stoichiometry of one molecule per dimer, a finding that contrasts with the binding of shorter S-alkylglutathiones. acs.orgnih.gov The binding was found to be both enthalpically and entropically driven at temperatures below 30°C. acs.orgnih.gov

Future computational work will likely involve:

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of this compound within the active site of various GST isoforms and other potential binding partners. This can reveal the conformational changes that occur upon binding and unbinding, as well as the role of water molecules in the binding process.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the enzymatic reaction mechanisms involving this compound with high accuracy, providing insights into transition states and reaction energetics.

Free Energy Calculations: Employing methods like steered molecular dynamics (SMD) or umbrella sampling to calculate the binding free energies of this compound to its target proteins, which can help in predicting binding affinities and understanding the contributions of different residues to the interaction. acs.org

The following table summarizes key thermodynamic and structural data from the study of this compound binding to SjGST(Y7F), which serves as a valuable dataset for validating computational models. acs.orgnih.gov

Parameter Value Significance
Binding Stoichiometry1 molecule of this compound per enzyme dimerIndicates asymmetric binding and potential allosteric effects.
Crystal Space Group (SjGST(Y7F)·S-octyl-GSH)P6₃Lower symmetry compared to the GSH-bound form, reflecting the asymmetric binding. acs.orgnih.gov
Driving Forces (below 30°C)Enthalpically and Entropically drivenSuggests a complex binding process involving both favorable bond formations and increased disorder. acs.orgnih.gov

Development of Novel Analytical Methods for this compound and its Metabolites in Biological Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological samples such as blood, urine, and tissue homogenates are critical for understanding its pharmacokinetics and pharmacodynamics. nih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) are useful, there is a need for more sensitive and specific methods. nih.gov

Future research in this area will focus on:

Advanced Mass Spectrometry Techniques: The development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods will offer higher sensitivity and specificity for the simultaneous quantification of this compound and a panel of its expected metabolites. ekb.eg High-resolution mass spectrometry can aid in the identification of unknown metabolites. americanpharmaceuticalreview.com

Immunoassays and Biosensors: The creation of specific antibodies against this compound could enable the development of highly specific enzyme-linked immunosorbent assays (ELISAs) or biosensors for rapid and high-throughput screening. The immobilization of S-alkylglutathiones on solid supports, a process influenced by their hydrophobicity, is a key step in developing such affinity-based methods. researchgate.net For instance, this compound was immobilized with greater efficiency than the less hydrophobic S-methylglutathione. researchgate.net

Advanced Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and automated liquid handling, will be crucial for improving the recovery of this compound from complex matrices and minimizing matrix effects. researchgate.net

A comparison of potential analytical techniques is provided below:

Technique Principle Application for this compound Advantages Challenges
HPLC-UV/FluorescenceChromatographic separation followed by UV or fluorescence detection. nih.govekb.egQuantification of this compound after derivatization.Robust and widely available.Lower sensitivity and specificity compared to MS; may require derivatization.
LC-MS/MSChromatographic separation coupled with mass spectrometric detection. ekb.egHighly sensitive and specific quantification of this compound and its metabolites.High sensitivity, specificity, and multiplexing capability.Higher equipment cost and complexity.
ELISAAntibody-based detection of the target molecule.Rapid screening of large numbers of samples for this compound.High throughput and specificity.Requires development of specific antibodies.
BiosensorsReal-time detection of binding events on a sensor surface.Continuous monitoring of this compound levels.Real-time data and potential for miniaturization.Development and validation can be complex.

Elucidation of Broader Biological Networks Influenced by this compound beyond Canonical GST Pathways

While the interaction of this compound with GSTs is well-established, its influence may extend to a wider range of cellular networks. The process of S-glutathionylation, the reversible formation of a mixed disulfide between glutathione and a protein cysteine residue, is a key mechanism in redox signaling and the regulation of protein function. nih.gov this compound, as a stable analog of S-glutathionylated proteins, could potentially modulate these pathways.

Future research should investigate the possibility that this compound can influence:

Redox Signaling: By interacting with proteins involved in the cellular response to oxidative stress, such as transcription factors (e.g., Nrf2, NF-κB) and other redox-sensitive enzymes. nih.gove-fas.org

Kinase and Phosphatase Signaling: S-glutathionylation is known to modulate the activity of several kinases and phosphatases, creating a crosstalk between redox signaling and phosphorylation. nih.gov this compound could potentially interfere with these interactions.

Ion Channel Regulation: The function of certain ion channels, such as the ryanodine (B192298) receptors involved in calcium release, is sensitive to glutathionylation. acs.orgnih.gov Exploring the effects of this compound on these channels could reveal novel regulatory roles.

Metabolic Regulation: Beyond its own metabolism, this compound might influence key metabolic enzymes, similar to how S-glutathionylation affects enzymes in glycolysis and the Krebs cycle. nih.govnih.gov

Identifying these non-canonical targets and pathways will require a combination of the proteomics approaches described in section 6.1 and targeted functional assays to validate the physiological relevance of these interactions. This will ultimately provide a more complete picture of the biological impact of this compound.

Q & A

Q. How can researchers reconcile conflicting evidence on the pro-oxidant vs. antioxidant roles of this compound?

  • Methodology : Conduct context-dependent studies varying oxygen tension and cellular redox status. Use genetically encoded biosensors (e.g., HyPer for H2O2) to measure real-time redox changes. Compare outcomes in normoxic vs. hypoxic conditions and correlate with thioredoxin/glutathione system activities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.